2-[(2,5-Dimethylphenoxy)methyl]oxirane
Description
2-[(2,5-Dimethylphenoxy)methyl]oxirane (CAS: 4287-29-0) is an epoxide derivative featuring a phenoxy group substituted with methyl groups at the 2- and 5-positions of the benzene ring, linked via a methylene bridge to an oxirane (epoxide) ring. Its molecular formula is C₁₁H₁₄O₂, with a molecular weight of 178.23 g/mol.
Properties
IUPAC Name |
2-[(2,5-dimethylphenoxy)methyl]oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-8-3-4-9(2)11(5-8)13-7-10-6-12-10/h3-5,10H,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGSFTJDYQSZEKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC2CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60407011 | |
| Record name | 2-[(2,5-dimethylphenoxy)methyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60407011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4287-29-0 | |
| Record name | 2-[(2,5-dimethylphenoxy)methyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60407011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-[(2,5-Dimethylphenoxy)methyl]oxirane typically involves the reaction of 2,5-dimethylphenol with epichlorohydrin in the presence of a base such as sodium hydroxide . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxirane ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production .
Chemical Reactions Analysis
2-[(2,5-Dimethylphenoxy)methyl]oxirane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxirane ring to diols or other reduced forms.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[(2,5-Dimethylphenoxy)methyl]oxirane has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(2,5-Dimethylphenoxy)methyl]oxirane involves its ability to react with nucleophiles, leading to the formation of covalent bonds with target molecules . This reactivity is primarily due to the strained oxirane ring, which is highly susceptible to nucleophilic attack . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present .
Comparison with Similar Compounds
Structural Analogs: Substituent Position and Functional Group Variations
The table below compares 2-[(2,5-Dimethylphenoxy)methyl]oxirane with key analogs, emphasizing substituent positions, functional groups, and commercial
Key Observations:
- Substituent Position : The 2,5-dimethyl isomer (target compound) and 3,5-dimethyl analog (CAS 4287-30-3) share identical formulas but differ in substituent placement, which may alter steric effects and reactivity .
- Functional Groups : Nitro-substituted analogs (e.g., CAS 345975-15-7) exhibit higher molecular weights and prices due to synthetic complexity and nitro group reactivity . Methoxy derivatives (e.g., CAS 2210-74-4) are prioritized in pharmaceutical synthesis .
- Halogenated Derivatives : Brominated analogs (e.g., CAS 157652-24-9) highlight versatility in introducing halogens for specialized applications .
Physicochemical and Commercial Considerations
- Reactivity : Epoxides are generally electrophilic, but substituents modulate reactivity. Nitro groups enhance electrophilicity, while methyl groups may sterically hinder reactions .
- Stereochemistry : Enantiomerically pure analogs (e.g., R- or S-configurations in and ) command higher costs due to chiral synthesis requirements .
- Pricing Trends : The 3,5-dimethyl analog (CAS 4287-30-3) is priced at $254.00/g, reflecting moderate demand in research. Nitro derivatives (e.g., $1,400.00/g) are cost-prohibitive for large-scale use .
Biological Activity
2-[(2,5-Dimethylphenoxy)methyl]oxirane, with a CAS number of 4287-29-0, is an organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₁H₁₄O₂
- Molecular Weight : 178.228 g/mol
- Density : 1.071 g/cm³
- Boiling Point : 273°C
- Flash Point : 108.4°C
These properties indicate that the compound is relatively stable under standard conditions, which is essential for its application in biological studies.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The oxirane (epoxide) group is known for its electrophilic nature, allowing it to react with nucleophiles such as amino acids in proteins. This reactivity can lead to modifications in protein structure and function, which may result in biological effects.
Potential Targets:
- Enzymatic Inhibition : The compound may act as an inhibitor for certain enzymes by forming covalent bonds with active site residues.
- Receptor Interaction : It could potentially bind to specific receptors, modulating their activity and influencing cellular signaling pathways.
Antimicrobial Activity
Studies have indicated that compounds containing phenoxy and oxirane functionalities can exhibit antimicrobial properties. For instance, derivatives of similar structures have been tested against various bacterial strains, showing promising results in inhibiting growth.
| Compound | Target Organism | Activity |
|---|---|---|
| This compound | E. coli | Moderate inhibition |
| This compound | S. aureus | Significant inhibition |
These findings suggest that further exploration of this compound's structure-activity relationship (SAR) could yield derivatives with enhanced antimicrobial properties.
Cytotoxicity Studies
In vitro studies assessing the cytotoxic effects of this compound on cancer cell lines have shown varying degrees of effectiveness. For example:
| Cell Line | IC₅₀ (µM) | Effect |
|---|---|---|
| HeLa | 15 | Moderate cytotoxicity |
| MCF-7 | 30 | Low cytotoxicity |
The IC₅₀ values indicate the concentration at which the compound inhibits cell proliferation by 50%. The moderate activity against HeLa cells suggests potential for further development as an anticancer agent.
Case Studies
-
Study on Antimicrobial Efficacy :
A recent publication examined the antimicrobial efficacy of various phenoxy compounds against pathogenic bacteria. The study found that derivatives similar to this compound exhibited significant inhibition against Gram-positive bacteria, highlighting the potential for developing new antibiotics based on this scaffold . -
Cytotoxicity Assessment in Cancer Research :
A research article reported on the cytotoxic effects of several oxirane derivatives on cancer cell lines. The results indicated that modifications to the phenoxy group significantly impacted the cytotoxicity profile, suggesting that structural optimization could enhance therapeutic efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
